REACTION_CXSMILES
|
[CH3:1][O-:2].[Na+].ClC(C([C:10]1([C:15]2[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=2)[N:14]=[CH:13][CH:12]=[CH:11]1)=O)(Cl)Cl.[CH3:22][OH:23]>O>[Cl:21][C:18]1[CH:17]=[CH:16][C:15]([C:10]2[NH:14][C:13]([C:1]([O:23][CH3:22])=[O:2])=[CH:12][CH:11]=2)=[CH:20][CH:19]=1 |f:0.1|
|
Name
|
sodium methoxide
|
Quantity
|
12.73 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
5-(p-chlorophenyl)pyrrol-5-yl trichloromethyl ketone
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(Cl)C(=O)C1(C=CC=N1)C1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to obtain a solid
|
Type
|
WASH
|
Details
|
The solid is washed with water
|
Type
|
CUSTOM
|
Details
|
dried overnight in a vacuum dessicator
|
Duration
|
8 (± 8) h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1=CC=C(N1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.23 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |